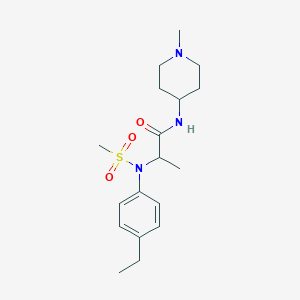![molecular formula C17H21N3O3 B4461569 4-{[2-(4-acetyl-1-piperazinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B4461569.png)
4-{[2-(4-acetyl-1-piperazinyl)ethyl]amino}-2H-chromen-2-one
Übersicht
Beschreibung
4-{[2-(4-acetyl-1-piperazinyl)ethyl]amino}-2H-chromen-2-one, also known as ACEA, is a synthetic cannabinoid that has gained attention in the scientific community for its potential therapeutic applications. This compound has been shown to selectively bind to the cannabinoid receptor 1 (CB1) and has been studied for its potential use in pain management, neuroprotection, and cancer treatment.
Wirkmechanismus
4-{[2-(4-acetyl-1-piperazinyl)ethyl]amino}-2H-chromen-2-one selectively binds to the CB1 receptor, which is primarily expressed in the central nervous system. Activation of this receptor has been shown to modulate pain perception, inflammation, and neuronal excitability. Additionally, 4-{[2-(4-acetyl-1-piperazinyl)ethyl]amino}-2H-chromen-2-one has been shown to have anti-inflammatory effects through its interaction with the CB2 receptor, which is primarily expressed in the immune system.
Biochemical and Physiological Effects:
4-{[2-(4-acetyl-1-piperazinyl)ethyl]amino}-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects in preclinical models. In addition to its analgesic and neuroprotective effects, 4-{[2-(4-acetyl-1-piperazinyl)ethyl]amino}-2H-chromen-2-one has been shown to modulate appetite and food intake, as well as affect cardiovascular function. Additionally, 4-{[2-(4-acetyl-1-piperazinyl)ethyl]amino}-2H-chromen-2-one has been shown to have anxiolytic effects, suggesting its potential use in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[2-(4-acetyl-1-piperazinyl)ethyl]amino}-2H-chromen-2-one in lab experiments is its selectivity for the CB1 receptor, which allows for more precise targeting of the central nervous system. Additionally, 4-{[2-(4-acetyl-1-piperazinyl)ethyl]amino}-2H-chromen-2-one has been shown to have low toxicity in preclinical models. However, one limitation of using 4-{[2-(4-acetyl-1-piperazinyl)ethyl]amino}-2H-chromen-2-one is its limited solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 4-{[2-(4-acetyl-1-piperazinyl)ethyl]amino}-2H-chromen-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, 4-{[2-(4-acetyl-1-piperazinyl)ethyl]amino}-2H-chromen-2-one has been shown to have anti-cancer properties, suggesting its potential use in cancer treatment. Finally, further research is needed to fully understand the mechanisms underlying 4-{[2-(4-acetyl-1-piperazinyl)ethyl]amino}-2H-chromen-2-one's effects on appetite and cardiovascular function, as well as its potential use in the treatment of anxiety disorders.
Wissenschaftliche Forschungsanwendungen
4-{[2-(4-acetyl-1-piperazinyl)ethyl]amino}-2H-chromen-2-one has been extensively studied in preclinical models for its potential therapeutic applications. In particular, it has been shown to have analgesic effects in models of chronic pain, as well as neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4-{[2-(4-acetyl-1-piperazinyl)ethyl]amino}-2H-chromen-2-one has been studied for its potential anti-cancer properties, with promising results in models of breast and prostate cancer.
Eigenschaften
IUPAC Name |
4-[2-(4-acetylpiperazin-1-yl)ethylamino]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-13(21)20-10-8-19(9-11-20)7-6-18-15-12-17(22)23-16-5-3-2-4-14(15)16/h2-5,12,18H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJUJWCQCUDEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCNC2=CC(=O)OC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({2-[4-(diphenylmethyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol](/img/structure/B4461493.png)
![2-methyl-3-[methyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4461506.png)
![1-(methylsulfonyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}-3-piperidinecarboxamide](/img/structure/B4461513.png)
![2-(2-methoxyphenyl)-8-(3-methylbutyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B4461525.png)
![4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B4461526.png)
![N-methyl-1-(2-methylbenzyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4461527.png)
![N-benzyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4461534.png)
![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide](/img/structure/B4461535.png)
![N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4461540.png)



![3-methyl-5-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole](/img/structure/B4461566.png)
![3-methyl-4-[methyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4461577.png)